molecular formula C19H26NO4P B5231080 Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate

Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate

Cat. No.: B5231080
M. Wt: 363.4 g/mol
InChI Key: AMNADCFRUNJXII-UHFFFAOYSA-N
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Description

Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes both phenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with 2-hydroxyaniline and isopropanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Phosphonate esters.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl and hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in the development of new drugs or treatments for various diseases.

Industry

In industrial applications, this compound is used as an additive in the production of polymers and other materials. Its unique properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism of action of Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known compound with similar structural features, used in the production of polycarbonate plastics and epoxy resins.

    Triphenylphosphine: Another organophosphorus compound, commonly used as a reagent in organic synthesis.

Uniqueness

Bis(propan-2-YL) [(2-hydroxyphenyl)(phenylamino)methyl]phosphonate is unique due to its combination of phenyl, hydroxyphenyl, and phosphonate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-[anilino-di(propan-2-yloxy)phosphorylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26NO4P/c1-14(2)23-25(22,24-15(3)4)19(17-12-8-9-13-18(17)21)20-16-10-6-5-7-11-16/h5-15,19-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNADCFRUNJXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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